molecular formula C18H25NO4S B7164573 N-methyl-2-(oxan-3-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

N-methyl-2-(oxan-3-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B7164573
M. Wt: 351.5 g/mol
InChI Key: JHFLFGRAMRSPCM-UHFFFAOYSA-N
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Description

N-methyl-2-(oxan-3-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group, a tetrahydronaphthalene moiety, and an oxane ring

Properties

IUPAC Name

N-methyl-2-(oxan-3-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-19(17-10-4-7-14-6-2-3-9-16(14)17)18(20)13-24(21,22)15-8-5-11-23-12-15/h2-3,6,9,15,17H,4-5,7-8,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFLFGRAMRSPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC2=CC=CC=C12)C(=O)CS(=O)(=O)C3CCCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(oxan-3-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is usually introduced via sulfonation reactions, where a sulfonyl chloride reacts with an alcohol or amine.

    Attachment of the Tetrahydronaphthalene Moiety: This step often involves Friedel-Crafts alkylation or acylation reactions to attach the tetrahydronaphthalene group to the core structure.

    Final Assembly: The final step involves coupling the intermediate compounds through amide bond formation, typically using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the carbonyl group in the acetamide moiety, potentially yielding thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-2-(oxan-3-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for drug development. Its structural features suggest potential interactions with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, or other biochemical processes.

Industry

In industrial applications, this compound could be used in the development of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-2-(oxan-3-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and the tetrahydronaphthalene moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(oxan-3-ylsulfonyl)-N-phenylacetamide
  • N-methyl-2-(oxan-3-ylsulfonyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
  • N-methyl-2-(oxan-3-ylsulfonyl)-N-(4-methylphenyl)acetamide

Uniqueness

Compared to these similar compounds, N-methyl-2-(oxan-3-ylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide stands out due to the presence of the tetrahydronaphthalene moiety, which may confer unique steric and electronic properties. These properties can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for specific applications in research and industry.

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